2-[(ISOPROPYLAMINOCARBONYL)AMINO]-N-[2-[[CIS-2-[[4-(METHYLTHIO)BENZOYL]AMINO]CYCLOHEXYL]AMINO]-2-OXOETHYL]-5-(TRIFLUOROMETHYL)BENZAMIDE
Overview
Description
BMS CCR2 22 is a high-affinity, potent antagonist of the CC chemokine receptor 2 (CCR2). It is known for its selective inhibition of CCR2 over other chemokine receptors, such as CCR3. The compound has a molecular weight of 593.66 and a chemical formula of C28H34F3N5O4S .
Scientific Research Applications
BMS CCR2 22 is widely used in scientific research due to its potent antagonistic activity against CCR2. It is employed in studies related to inflammation, cancer, and cardiovascular diseases. The compound is also used in drug discovery programs to develop new therapeutic agents targeting CCR2 .
Mechanism of Action
Target of Action
BMS22 primarily targets the Transforming Growth Factor-Beta Receptor 1 (TGFβR1) . TGFβR1 is a crucial component of the TGFβ signaling pathway, which plays a significant role in regulating cell proliferation, differentiation, and migration .
Mode of Action
BMS22 interacts with TGFβR1 by forming hydrogen bonds with three essential residues: HIS283, LYS232, and ASP351 . It also generates hydrophobic contacts with ILE211 and VAL219 . These interactions inhibit the activity of TGFβR1, thereby modulating the TGFβ signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by BMS22 is the TGFβ signaling pathway . By inhibiting TGFβR1, BMS22 disrupts the normal functioning of this pathway, leading to downstream effects that can influence various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of BMS22, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been assessed through molecular docking and dynamics simulations . .
Result of Action
The inhibition of TGFβR1 by BMS22 leads to a disruption in the TGFβ signaling pathway . This can result in various molecular and cellular effects, depending on the specific context and environment. For instance, in the context of cancer, where TGFβ signaling often plays a dual role, the inhibition of this pathway could potentially have both tumor-suppressive and oncogenic effects .
Biochemical Analysis
Biochemical Properties
BMS22 interacts with TGFβRI, a type of protein kinase, and inhibits its activity . The compound binds to the enzyme and disrupts its ability to phosphorylate its substrates, thereby inhibiting the downstream signaling of the TGFβ pathway . The binding of BMS22 to TGFβRI involves interactions with key residues such as ASP351 . The contribution energy of ASP351 to binding was found to be a significant difference between BMS22 and other compounds .
Cellular Effects
The effects of BMS22 on cellular processes are primarily related to its inhibition of the TGFβRI pathway . By inhibiting this pathway, BMS22 can potentially influence various cellular functions, including cell proliferation, differentiation, and apoptosis . The specific cellular effects of BMS22 may vary depending on the cell type and the context of the TGFβ signaling .
Molecular Mechanism
The molecular mechanism of BMS22 involves its interaction with TGFβRI . BMS22 binds to this enzyme and inhibits its kinase activity, thereby preventing the phosphorylation of downstream targets in the TGFβ pathway . This disruption of the TGFβ signaling can influence various cellular processes and potentially lead to therapeutic effects in pathological conditions associated with TGFβ dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BMS CCR2 22 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions to achieve high purity and yield .
Industrial Production Methods: Industrial production of BMS CCR2 22 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BMS CCR2 22 primarily undergoes substitution reactions due to the presence of functional groups such as amides and trifluoromethyl groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving BMS CCR2 22 include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions involving BMS CCR2 22 are typically derivatives with modified functional groups. These derivatives are often used in further studies to explore the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds:
- Cenicriviroc: A dual antagonist of CCR2 and CCR5, used in studies related to HIV and inflammatory diseases .
- PF-04634817: Another dual antagonist of CCR2 and CCR5, with potential applications in diabetic nephropathy .
- INCB3344: A selective CCR2 antagonist with similar binding affinity and functional antagonism .
Uniqueness: BMS CCR2 22 stands out due to its high selectivity for CCR2 over other chemokine receptors and its potent functional antagonism. This makes it a valuable tool in research focused on CCR2-mediated pathways and diseases .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
N-[2-[[(1S,2R)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-XZOQPEGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@H]2CCCC[C@H]2NC(=O)C3=CC=C(C=C3)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445479-97-0 | |
Record name | rel-2-[[[(1-Methylethyl)amino]carbonyl]amino]-N-[2-[[(1R,2S)-2-[[4-(methylthio)benzoyl]amino]cyclohexyl]amino]-2-oxoethyl]-5-(trifluoromethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445479-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS22 interact with its target and what are the downstream effects?
A: BMS22 is a small molecule kinase inhibitor (SMKI) that specifically targets Transforming Growth Factor-beta Receptor 1 (TGFβR1) [, ]. It binds to the kinase domain of TGFβR1, inhibiting its activity []. This inhibition disrupts the TGFβ signaling pathway, which is involved in numerous cellular processes including cell growth, differentiation, and immune regulation.
Q2: What are the limitations of BMS22 in terms of its drug-like properties and are there any potential solutions?
A: Despite its potency, BMS22 suffers from low druggability, which has hindered its clinical development []. Researchers are exploring structure-guided optimization strategies to improve its drug-like properties. For example, one study identified that increasing the binding affinity of BMS22 analogs to the ASP351 residue within the TGFβR1 binding site could significantly enhance inhibitory activity [].
Q3: How has computational chemistry been employed in the study of BMS22?
A: Computational chemistry has played a crucial role in understanding and optimizing BMS22. Researchers have used pharmacophore modeling based on the crystal structure of the BMS22-TGFβR1 complex to identify novel scaffolds with potential anti-TGFβR1 activity []. Additionally, molecular docking, ADMET predictions, and molecular dynamics simulations have been used to assess the binding mode, druggability, and target affinity of BMS22 and its derivatives [, ]. These computational approaches provide valuable insights for the design of next-generation TGFβR1 inhibitors with improved efficacy and drug-like properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.